molecular formula C20H14ClN5O B1493754 4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile CAS No. 1070377-34-2

4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile

Cat. No. B1493754
CAS RN: 1070377-34-2
M. Wt: 375.8 g/mol
InChI Key: CMORVDDKOVDMDP-UHFFFAOYSA-N
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Description

4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile is a useful research compound. Its molecular formula is C20H14ClN5O and its molecular weight is 375.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Solvates

  • Solvates and Salt Formation : The anti-HIV compound etravirine, with the systematic name 4-({6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile, forms various solvates and a stable oxalate salt. The crystal structures of these forms were analyzed using X-ray diffraction, exploring their intermolecular interactions. The lattice energies were evaluated using the atom-atom force field Coulomb-London-Pauli approximation (Muresan-Pop et al., 2021).

Synthesis and Reactivity

  • Synthesis of Derivatives : A study detailed the synthesis and characterization of novel derivatives with potential anticancer and anti-5-lipoxygenase activities. These derivatives were evaluated for cytotoxicity and their structure-activity relationships were discussed (Rahmouni et al., 2016).
  • Chemical Reactivity : Another research focused on the chemical reactivity of specific derivatives, demonstrating their potential as building blocks for constructing nitrogen heterocyclic compounds (Farouk et al., 2021).

Biological Applications

  • Antibacterial Activity : The antibacterial activity of pyrimidine derivatives was investigated, with particular focus on their interaction with bacterial cell membranes and potential as antimicrobial agents (Bhat & Begum, 2021).
  • Antiviral Evaluation : Pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives were synthesized and evaluated for their antiviral activity, specifically against Herpes Simplex Virus type-1 (Shamroukh et al., 2007).

Pharmaceutical Development

  • Development of HIV Inhibitors : 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate in the development of diarylpyrimidine HIV-1 reverse transcriptase inhibitors, was synthesized and characterized, highlighting its relevance in pharmaceutical research (Ju Xiu-lia, 2015).

Biochemical Analysis

Biochemical Properties

4-((6-Chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of phosphate groups from ATP to tyrosine residues in proteins. By inhibiting these kinases, this compound can modulate signal transduction pathways that are crucial for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis (programmed cell death) in cancer cells by disrupting the signaling pathways that promote cell survival . Additionally, this compound can affect the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of tyrosine kinases, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways . This compound can also bind to DNA and interfere with transcription processes, leading to changes in gene expression . Furthermore, this compound may interact with other biomolecules, such as transcription factors and regulatory proteins, to modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions and persistent changes in gene expression . These temporal effects are important considerations for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect, but exceeding this threshold can lead to toxic outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the excretion of the compound from the body. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence apoptotic pathways . The precise localization of this compound determines its specific biochemical and cellular effects .

properties

IUPAC Name

4-[6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN5O/c1-12-7-15(11-23)8-13(2)19(12)27-18-9-17(21)25-20(26-18)24-16-5-3-14(10-22)4-6-16/h3-9H,1-2H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMORVDDKOVDMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678973
Record name 4-{[6-Chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1070377-34-2
Record name 4-[[6-Chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070377-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((6-Chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070377342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[6-Chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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